1,2-Diethylhydrazine

Enzyme inhibition Monoamine oxidase Diamine oxidase

1,2-Diethylhydrazine (C₄H₁₂N₂, MW 88.15) is a symmetrical dialkylhydrazine derivative existing as a colorless, hygroscopic liquid at ambient conditions. It is characterized as a strong chemical base and a reducing agent, readily miscible with water, ethanol, and diethyl ether.

Molecular Formula C4H12N2
Molecular Weight 88.15 g/mol
CAS No. 1615-80-1
Cat. No. B154525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Diethylhydrazine
CAS1615-80-1
Synonyms1,2-diethylhydrazine
N,N'-diethylhydrazine
Molecular FormulaC4H12N2
Molecular Weight88.15 g/mol
Structural Identifiers
SMILESCCNNCC
InChIInChI=1S/C4H12N2/c1-3-5-6-4-2/h5-6H,3-4H2,1-2H3
InChIKeyYCBOYOYVDOUXLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility10% in ethanol
>10% in ethyl ether
>10% in benzene
>10% in chloroform
Very soluble in benzene, ether, and ethanol.

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Diethylhydrazine (CAS 1615-80-1) Procurement Guide: Properties, Specifications & Technical Overview


1,2-Diethylhydrazine (C₄H₁₂N₂, MW 88.15) is a symmetrical dialkylhydrazine derivative existing as a colorless, hygroscopic liquid at ambient conditions [1]. It is characterized as a strong chemical base and a reducing agent, readily miscible with water, ethanol, and diethyl ether . As a member of the hydrazine family, this compound exhibits a density of approximately 0.785–0.797 g/cm³ and a boiling point of 84.7–85.5 °C at atmospheric pressure, with a notable vapor pressure of 71.4 mmHg at 25 °C [2][3]. Its core utility spans across organic synthesis as an intermediate for pharmaceuticals, pesticides, and dyes, as well as a potential fuel component in rocket propulsion systems [4].

Why 1,2-Diethylhydrazine is Not Simply Interchangeable with Other Hydrazine Derivatives


Direct substitution of 1,2-diethylhydrazine with other alkylhydrazines is not scientifically justifiable without rigorous re-validation, as minor structural modifications critically alter physical properties, reactivity profiles, and biological outcomes. For instance, while 1,2-dimethylhydrazine (SDMH) is a potent colon-specific carcinogen in rats, 1,2-diethylhydrazine (SDEH) does not induce intestinal tumors, instead showing an entirely different organ-targeting profile due to divergent metabolic activation and alkylation patterns [1]. Similarly, variations in the alkyl chain length from methyl to ethyl to isopropyl significantly modulate nucleophilicity and inhibitory potency against amine oxidases, underscoring that each derivative occupies a unique chemical and biological niche [2]. Such differences preclude generic, one-for-one replacement in research or industrial settings.

Comparative Evidence: Quantifiable Differentiation of 1,2-Diethylhydrazine from Structural Analogs


Enzymatic Inhibition Profile: pI₅₀ Values Against Amine Oxidases Compared to 1,2-Dimethyl and 1,2-Dipropyl Derivatives

In a direct comparative study, 1,2-diethylhydrazine demonstrated a distinct inhibitory profile against both monoamine oxidase (MO) and diamine oxidase (DO), with measured pI₅₀-values on the order of 4.7 and 5.8, respectively [1]. This places its potency squarely between the less active 1,2-diisopropylhydrazine and the similarly active 1,2-dimethyl and 1,2-dipropyl analogs, confirming that the ethyl substitution pattern yields a unique enzyme interaction profile [1].

Enzyme inhibition Monoamine oxidase Diamine oxidase Biochemistry

Carcinogenicity and Organ Targeting: In Vivo Divergence from 1,2-Dimethylhydrazine (SDMH)

In a pivotal in vivo study, 3H-labeled 1,2-diethylhydrazine (3H-SDEH) was administered to rats as a control, and it did not induce intestinal tumors, in stark contrast to 1,2-dimethylhydrazine (3H-SDMH) [1]. Crucially, while 3H-SDMH alkylated DNA, RNA, and proteins in intestinal mucosa, liver, and kidney, 3H-SDEH showed no alkylation in these organs; instead, it alkylated macromolecules in the thymus, spleen, and brain [1].

Carcinogenesis Toxicology Metabolic activation Animal models

Physical Property Differentiation: Boiling Point, Density, and Solubility Relative to Methyl and Phenyl Analogs

1,2-Diethylhydrazine exhibits a boiling point of 84.7–85.5 °C [1] and a density of 0.785–0.797 g/cm³ [2], placing its physical properties between those of the smaller 1,2-dimethylhydrazine and the much larger 1,2-diphenylhydrazine. While the diethyl compound is a liquid and freely soluble in water (calculated 289 g/L at 25 °C) , the diphenyl analog is a crystalline solid (melting point 123–126 °C) with limited water solubility [3].

Physical chemistry Thermodynamics Solubility Process engineering

Reactivity with Carbonyls: Differential Nucleophilic Behavior Compared to 1,2-Diisopropylhydrazine

Under conditions identical to those used for enzyme assays, 1,2-diethylhydrazine reacts non-enzymatically with acetaldehyde, a behavior shared with 1,2-dimethyl and 1,2-dipropylhydrazines [1]. In sharp contrast, 1,2-diisopropylhydrazine remains completely inert during the same spectrophotometric analysis [1]. This reactivity pattern is attributed to the steric hindrance imposed by the branched isopropyl groups, which does not affect the linear ethyl chain.

Organic synthesis Nucleophilic addition Carbonyl reactivity Hydrazone formation

1,2-Diethylhydrazine (CAS 1615-80-1): Validated Research and Industrial Application Scenarios


Oncology and Toxicology Research: A Critical Negative Control for Colon Carcinogenesis Studies

Given its documented inability to induce intestinal tumors or alkylate colonic macromolecules in rats, 1,2-diethylhydrazine is ideally suited as a negative control for mechanistic studies of colon-specific carcinogens like 1,2-dimethylhydrazine (SDMH) [1]. This specific use-case is supported by direct comparative in vivo data showing divergent organ targeting between the two compounds [1].

Enzymology: Probing the Active Site of Amine Oxidases

With quantifiable pI₅₀ values against monoamine and diamine oxidases [2], 1,2-diethylhydrazine serves as a reliable, moderate-potency inhibitor for enzymology research. Its intermediate inhibition profile, distinct from the much weaker 1,2-diisopropylhydrazine, allows for structure-activity relationship (SAR) studies on amine oxidase enzymes [2].

High-Purity Semiconductor Manufacturing Material

Patented processes for purifying substituted hydrazine gas using synthetic zeolites specifically list 1,2-diethylhydrazine as a candidate material [3][4]. The requirement for ultra-high purity in semiconductor precursor gases underscores the compound's viability in electronics applications, provided it meets rigorous purification and handling standards [3].

Organic Synthesis: Synthesis of N-Heterocycles and Bioconjugation

The dihydrochloride salt of 1,2-diethylhydrazine has a documented application in the synthesis of valuable heterocyclic scaffolds, including 4,5-dihydro-pyrazole, pyrazolidine, and 1,2-dihydro-phthalazine derivatives . This established reactivity, particularly in forming C–N bonds, positions it as a specific building block in medicinal chemistry and bioconjugation strategies .

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